(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the acetoxymethyl group, and the attachment of the carboxybutanamido side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale production may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares a similar bicyclic core structure but differs in side chains and functional groups.
Cephalosporin: Another β-lactam antibiotic with a similar core but distinct structural features.
Carbapenem: Known for its broad-spectrum antibiotic activity, with structural similarities to the compound .
Uniqueness
(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)25-5-8-6-26-14-11(13(22)17(14)12(8)15(23)24)16-9(19)3-2-4-10(20)21/h11,14H,2-6H2,1H3,(H,16,19)(H,20,21)(H,23,24)/t11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUSDMGLUJZNFO-BXUZGUMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)O)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182197 | |
Record name | Glutaryl-7-aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27920-90-7 | |
Record name | Glutaryl-7-aminocephalosporanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27920-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaryl-7-aminocephalosporanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027920907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaryl-7-aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of GL-7-ACA in the pharmaceutical industry?
A: GL-7-ACA is a key intermediate in the production of 7-aminocephalosporanic acid (7-ACA), the primary building block for various semi-synthetic cephalosporin antibiotics. [, , , , , ]
Q2: How is GL-7-ACA typically produced?
A: GL-7-ACA is primarily produced via a two-step enzymatic process. The first step involves the conversion of cephalosporin C to GL-7-ACA using D-amino acid oxidase (DAAO). [, , , , , , , ]
Q3: What is the role of glutaryl-7-aminocephalosporanic acid acylase (GL-7-ACA acylase) in 7-ACA production?
A: GL-7-ACA acylase catalyzes the hydrolysis of GL-7-ACA, removing the glutaryl side chain to yield 7-ACA. [, , , , , , , , , , ]
Q4: What factors can affect the efficiency of enzymatic conversion of cephalosporin C to GL-7-ACA?
A: The accumulation of hydrogen peroxide, a byproduct of the DAAO reaction, can oxidize both cephalosporin C and GL-7-ACA, impacting yield. [] Controlling factors like oxygen supply, stirring speed, and pH can mitigate this issue. [, ]
Q5: Can the efficiency of GL-7-ACA acylase be improved?
A: Yes, studies have shown that mutagenesis of GL-7-ACA acylase can enhance its catalytic efficiency. For example, a triple mutant (D433N, Y444A, and G484A) of Escherichia coli γ-glutamyltranspeptidase exhibited a 50-fold increase in catalytic efficiency for GL-7-ACA compared to the single mutant D433N. []
Q6: Can immobilized enzymes be used for 7-ACA production?
A: Yes, immobilized DAAO and GL-7-ACA acylase have been successfully used for the continuous two-step conversion of cephalosporin C to 7-ACA, demonstrating good operational stability. [, ]
Q7: What is known about the structure of GL-7-ACA acylase?
A: GL-7-ACA acylase typically exists as a heterotetramer, composed of two α and two β subunits. [, ] The enzyme possesses a catalytic serine residue (Ser1β) at the base of its active site cavity. []
Q8: How does GL-7-ACA interact with its target enzyme?
A: The active site of GL-7-ACA acylase contains key residues that interact with the glutaryl side chain and the cephalosporin core of GL-7-ACA. These interactions facilitate the hydrolysis of the amide bond, releasing 7-ACA. [, ]
Q9: How do modifications to the GL-7-ACA acylase structure affect its activity?
A: Mutations around the substrate-binding site of GL-7-ACA acylase can significantly influence its substrate specificity and catalytic efficiency. For instance, mutations at positions Phe375 and Asn266 in the Pseudomonas SY-77 glutaryl acylase led to altered activity towards adipyl-7-ADCA and glutaryl-7-ACA. [, ]
Q10: What is the role of the α-amino group of the N-terminal serine in GL-7-ACA acylase?
A: Research indicates that the α-amino group of the N-terminal serine in the β subunit of GL-7-ACA acylase is crucial for both enzyme catalysis and autoproteolytic activation. [, ] Chemical modification of this group significantly reduces enzyme activity. [, ]
Q11: How stable is GL-7-ACA acylase?
A: The stability of GL-7-ACA acylase can be affected by factors like pH and temperature. [] Immobilization can enhance enzyme stability, allowing for repeated use in bioreactors. [, ]
Q12: What are the challenges in formulating GL-7-ACA acylase for industrial applications?
A: Maintaining enzyme stability and activity under operational conditions is crucial. Strategies like immobilization on suitable carriers can address these challenges. [, ]
Q13: How is computational chemistry employed in GL-7-ACA acylase research?
A: Computational methods, such as homology modeling and molecular docking, help visualize enzyme-substrate interactions and predict the effects of mutations on enzyme activity and substrate specificity. [, ] These insights guide protein engineering efforts for improved biocatalysts. [, , ]
Q14: How is GL-7-ACA acylase activity measured?
A: Various methods, including high-performance liquid chromatography (HPLC), are used to quantify GL-7-ACA and 7-ACA concentrations, allowing for the determination of enzyme activity. []
Q15: What quality control measures are important in GL-7-ACA production?
A: Ensuring the purity and activity of enzymes like DAAO and GL-7-ACA acylase is crucial for efficient and consistent 7-ACA production. [] Strict monitoring of reaction parameters like pH, temperature, and substrate concentrations is essential for process control. [, , ]
Q16: What are the environmental considerations associated with 7-ACA production?
A: Traditional chemical methods for 7-ACA production often involve harsh reagents and generate significant waste. [] The use of enzymatic processes offers a greener alternative, minimizing environmental impact. [, ]
Q17: How can the sustainability of GL-7-ACA acylase production be improved?
A: Exploring sustainable sources for enzyme production, optimizing fermentation processes, and developing efficient enzyme immobilization strategies can contribute to a more sustainable process. [, ]
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